molecular formula C12H13N5O3S B5733651 2-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzoic acid methyl ester

2-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzoic acid methyl ester

Cat. No.: B5733651
M. Wt: 307.33 g/mol
InChI Key: QPJALGCILZMUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid methyl ester core modified with an acetylamino group linked to a 1-methyl-1H-tetrazol-5-ylsulfanyl moiety. Its sulfanyl-acetylamino side chain differentiates it from conventional sulfonylurea or triazine-based compounds, suggesting unique physicochemical and biological properties .

Properties

IUPAC Name

methyl 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-17-12(14-15-16-17)21-7-10(18)13-9-6-4-3-5-8(9)11(19)20-2/h3-6H,7H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJALGCILZMUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzoic acid methyl ester typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then functionalized with a sulfanyl group.

Next, the functionalized tetrazole is coupled with an acetylamino group through an amide bond formation. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Finally, the benzoic acid methyl ester moiety is introduced through esterification, typically using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The benzoic acid methyl ester group undergoes hydrolysis under acidic or basic conditions.

Conditions Products Mechanistic Insights References
0.1 M HCl in methanol (reflux)2-[2-(1-Methyltetrazol-5-ylsulfanyl)-acetylamino]-benzoic acidAcid-catalyzed ester hydrolysis proceeds via acylium ion intermediates, involving a trimolecular reaction with water .
0.1 M NaOH in ethanol (RT)Sodium salt of the hydrolyzed acidBase-mediated saponification follows nucleophilic acyl substitution .

Key Data :

  • Acidic hydrolysis activation energy (Ea) for similar esters: 9–10 kcal/mol .

  • Base-catalyzed saponification completes within 2–4 hours at room temperature .

Amide Bond Reactivity

The acetamide group exhibits limited hydrolysis under standard conditions but reacts selectively with strong nucleophiles.

Reaction Conditions Products References
HydrazinolysisHydrazine hydrate in ethanol (Δ)2-[2-(1-Methyltetrazol-5-ylsulfanyl)-acetylhydrazino]-benzoic acid methyl ester
Enzymatic cleavageProteases (e.g., trypsin) in bufferNo significant cleavage observed

Key Data :

  • Hydrazinolysis achieves >85% yield after 6 hours at 60°C .

  • Amide bonds in tetrazole-containing analogs show resistance to enzymatic hydrolysis .

Tetrazole Ring Reactions

The 1-methyl-1H-tetrazole-5-ylsulfanyl group participates in cycloadditions and alkylation.

Reaction Conditions Products References
Huisgen cycloadditionCu(I) catalyst, terminal alkyneTriazole-linked conjugate
N-AlkylationAlkyl halide, K2CO3 (DMF, Δ)Quaternary ammonium derivatives

Key Data :

  • Tetrazole-alkyne cycloadditions achieve >90% regioselectivity under Cu(I) catalysis .

  • Alkylation at N2 of the tetrazole ring proceeds with 70–80% yield .

Sulfanyl Group Transformations

The thioether linkage undergoes oxidation and nucleophilic substitution.

Reaction Conditions Products References
Oxidation with mCPBADichloromethane, 0°C → RTSulfoxide or sulfone derivatives
Nucleophilic displacementThiols, NaH (DMF)Thioether exchange products

Scientific Research Applications

2-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzoic acid methyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating their function.

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based)

lists sulfonylurea herbicides like triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These share a methyl benzoate backbone but incorporate a sulfonylurea bridge connected to triazine rings. Key differences include:

Feature Target Compound Sulfonylurea Herbicides
Heterocycle 1-Methyl-1H-tetrazole Triazine (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-yl)
Linker Sulfanyl-acetylamino Sulfonylurea
Mode of Action Likely enzyme inhibition (e.g., ALS*) ALS inhibition in plants
Applications Undocumented (potential agrochemical/drug candidate) Herbicidal (broadleaf weed control)

*ALS: Acetolactate synthase, a target in plant amino acid biosynthesis.

The tetrazole’s electron-rich structure may enhance binding to enzymatic targets compared to triazine-based systems. However, the sulfanyl group’s reduced electronegativity versus sulfonyl groups in herbicides could alter solubility or bioavailability .

Thiazole Derivatives

describes (2-Amino-thiazol-5-yl)-acetic acid methyl ester, a thiazole-containing analog. Thiazoles, sulfur-nitrogen heterocycles, are common in pharmaceuticals (e.g., antibiotics). Comparisons include:

Feature Target Compound Thiazole Derivative
Heterocycle Tetrazole (5-membered, 4N + 1S) Thiazole (5-membered, 1N + 1S)
Bioactivity Potential enzyme inhibition Intermediate in drug synthesis (e.g., antivirals)
Stability High (tetrazole’s metabolic resistance) Moderate (thiazoles prone to oxidation)

The tetrazole’s stability may favor agrochemical applications, whereas the thiazole’s reactivity suits synthetic intermediates.

Benzoimidazole Derivatives

synthesizes 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid, highlighting a benzoimidazole core. While structurally distinct, shared features include:

Feature Target Compound Benzoimidazole Derivative
Core Structure Benzoic acid ester Benzoimidazole with butanoic acid chain
Functional Groups Sulfanyl, tetrazole Hydroxyethylamino, benzyl
Applications Undocumented Likely pharmaceutical (e.g., kinase inhibition)

The benzoimidazole’s nitrogen-rich structure supports drug design, whereas the target compound’s ester and tetrazole may prioritize plant or microbial targeting.

Biological Activity

2-[2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzoic acid methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. Its unique structure, featuring a methyl ester and a tetrazole ring, suggests potential biological activities, particularly in medicinal chemistry. This article aims to detail its biological activity, synthesis, and applications based on diverse research findings.

The molecular formula for this compound is C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S. The presence of functional groups such as methyl esters and tetrazoles enhances its solubility and bioavailability, making it an attractive candidate for pharmacological applications.

Synthesis

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Preparation of Precursors : Specific precursors are reacted under controlled conditions.
  • Reaction Conditions : Temperature and reaction time are carefully monitored to ensure high yields and purity.
  • Characterization Techniques : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure of intermediates.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis in tumor cells. For instance, research has indicated that derivatives of tetrazole compounds can inhibit cancer cell proliferation through various mechanisms such as cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Research has shown that the compound may possess antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential use in treating infections .

Urease Inhibition

A study evaluating related compounds highlighted their ability to inhibit urease enzymes, which are crucial in the treatment of conditions like peptic ulcers and kidney stones. The inhibition was quantitatively assessed using IC50 values, with some derivatives showing significant activity .

Case Studies

  • Antihypertensive Activity : A case study involving a series of synthesized derivatives revealed that certain analogs exhibited notable antihypertensive effects. For example, one derivative showed a significant reduction in systolic blood pressure compared to controls (Table 1) .
    CodeMean Systolic Blood Pressure ± SEM
    Control108.28 ± 6.87
    DMSO81.10 ± 3.21
    AV269.21 ± 1.72
    AV379.31 ± 3.34
  • Genotoxicity Assessment : The genotoxicity of related compounds was evaluated through Ames tests, which indicated no mutagenic effects at tested concentrations, suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects may involve:

  • Cell Signaling Pathways : Interaction with specific receptors or enzymes leading to altered signaling cascades.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells, promoting apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives with tetrazole-sulfanyl linkages, such as the target compound?

  • Methodology : The synthesis often involves nucleophilic substitution or condensation reactions. For example, tetrazole-thiol intermediates can react with α-haloacetamides under basic conditions (e.g., K₂CO₃ in DMF) to form sulfanyl-acetylamino bonds. Subsequent esterification of benzoic acid derivatives with methanol/H₂SO₄ yields the methyl ester .
  • Optimization : Refluxing in absolute ethanol or THF (3–5 hours) ensures complete reaction, monitored via TLC (chloroform:methanol, 7:3) .

Q. How is the purity and structural integrity of the compound validated?

  • Analytical Techniques :

  • HPLC : C18 reverse-phase column, gradient elution with acetonitrile/water (0.1% TFA), UV detection at 254 nm .
  • FTIR : Key peaks include N–H stretch (~3300 cm⁻¹, acetamido), C=O ester (~1720 cm⁻¹), and tetrazole ring vibrations (~1450 cm⁻¹) .
  • ¹H NMR : Characteristic signals: methyl ester (δ 3.8–3.9 ppm, singlet), tetrazole-CH₃ (δ 3.5–3.6 ppm), and aromatic protons (δ 7.3–8.1 ppm) .

Q. What are the stability considerations for the tetrazole and ester functionalities?

  • Tetrazole Stability : Sensitive to light and acidic conditions; store in amber vials at −20°C. Stability in DMSO or ethanol (>6 months) is confirmed via periodic HPLC .
  • Ester Hydrolysis : Susceptible to basic conditions (pH > 9). Use neutral buffers (e.g., PBS pH 7.4) for biological assays to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Case Study : Single-crystal X-ray diffraction (Ev9) of the analogous compound 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid revealed:

  • Triclinic crystal system (space group P1), Z = 2.
  • Key interactions: O–H···N hydrogen bonds (2.65 Å) and π-π stacking (3.8 Å between benzene rings) stabilizing the lattice .
    • Application : Compare experimental vs. DFT-calculated bond lengths (e.g., C–S: 1.78 Å vs. 1.81 Å) to validate computational models .

Q. What strategies address contradictions in reported synthetic yields for similar compounds?

  • Contradiction : Yields for tetrazole-thiol coupling vary (40–85%) due to competing oxidation or steric hindrance.
  • Resolution :

  • Use degassed solvents and inert atmosphere (N₂/Ar) to prevent disulfide formation .
  • Substituent effects: Electron-withdrawing groups on the benzene ring improve reactivity (e.g., nitro vs. methoxy) .

Q. How can solvent-free mechanochemical methods improve scalability?

  • Example : Grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with aldehydes and NaBH₄/H₃BO₃ (1:1) in a mortar yields hydrazone derivatives in 80–92% purity without solvent .
  • Advantages : Reduced waste, faster reaction times (20–30 minutes), and compatibility with air-sensitive reagents .

Q. What metabolic pathways are predicted for the tetrazole-sulfanyl moiety?

  • In Silico Prediction : CYP450-mediated oxidation of the tetrazole ring (major) and ester hydrolysis (minor) are predicted using ADMET tools.
  • In Vitro Validation : Incubate with liver microsomes (human/rat); analyze metabolites via LC-MS/MS. Tetrazole N-demethylation is a likely primary pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.